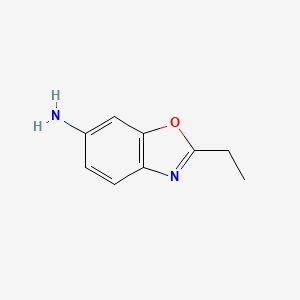

2-Ethyl-1,3-benzoxazol-6-amine

Description

Overview of Benzoxazole (B165842) Heterocycles in Organic Chemistry

Benzoxazoles are a class of heterocyclic compounds that have attracted considerable attention from the scientific community. researchgate.net Their unique structure and reactivity make them valuable scaffolds in various chemical disciplines.

Structural Archetype and Aromaticity of the Benzoxazole Core

The fundamental structure of benzoxazole consists of a benzene (B151609) ring fused to a 1,3-oxazole ring. clockss.orgresearchgate.net This fusion results in a bicyclic, planar molecule with the IUPAC name 1,3-benzoxazole. acs.orgmdpi.com The system is aromatic, a property that confers significant stability to the molecule. clockss.orgmdpi.com The aromaticity arises from the delocalization of π-electrons across both the benzene and the five-membered oxazole (B20620) rings. This π-electron system involves the lone pair of electrons from the oxygen atom and the sp²-hybridized nitrogen and carbon atoms. The presence of both an oxygen and a nitrogen atom within the heterocyclic ring makes benzoxazoles π-electron-excessive systems. researchgate.net

Interactive Data Table: Properties of the Benzoxazole Core

| Property | Description | Reference |

|---|---|---|

| Molecular Formula | C₇H₅NO | mdpi.com |

| Structure | A benzene ring fused to an oxazole ring. | researchgate.netacs.org |

| Aromaticity | Aromatic due to delocalized π-electrons across the bicyclic system. | mdpi.com |

| Planarity | The fused ring system is planar. | acs.orgmdpi.com |

| Nature | Considered a "privileged scaffold" in medicinal chemistry. | Current time information in Bangalore, IN. |

Importance of the Benzoxazole Moiety in Synthetic Organic Chemistry

The benzoxazole moiety is recognized as a "privileged scaffold" in synthetic and medicinal chemistry. Current time information in Bangalore, IN. This designation stems from its prevalence in the structures of numerous biologically active compounds and its versatility as a starting material for more complex molecules. mdpi.commdpi.comCurrent time information in Bangalore, IN. Synthetic chemists utilize the benzoxazole core to construct a wide array of derivatives with applications ranging from pharmaceuticals to materials science, such as optical brighteners. researchgate.netCurrent time information in Bangalore, IN.yyu.edu.trucsd.edu

The synthesis of the benzoxazole ring itself is a primary focus for chemists. Current time information in Bangalore, IN. Conventional methods typically involve the condensation reaction between an o-aminophenol and a carbonyl compound, such as a carboxylic acid, aldehyde, or ester. mdpi.comCurrent time information in Bangalore, IN. Over the years, numerous synthetic methodologies have been developed, including solution-phase, solid-phase, and green chemistry approaches, to improve efficiency and substrate scope. Current time information in Bangalore, IN. The ability to readily functionalize the benzoxazole core allows for the systematic modification of its properties. clockss.orgmdpi.com

Electrophilic and Nucleophilic Reactivity of the Benzoxazole System

The reactivity of the benzoxazole ring is dictated by its electronic structure. The heteroatoms play a crucial role, with the nitrogen and oxygen atoms being the most susceptible sites for electrophilic attack. acs.orgd-nb.info Conversely, the C2 carbon (the carbon atom situated between the oxygen and nitrogen atoms) is the primary site for nucleophilic attack. researchgate.net This position is electron-deficient and can be readily attacked by nucleophiles, particularly if it bears a suitable leaving group or after deprotonation. researchgate.net

Quantum chemistry studies and experimental observations indicate that the benzene portion of the molecule can undergo electrophilic substitution reactions, similar to other substituted benzenes. The positions of these substitutions are influenced by the directing effects of the fused oxazole ring and any other substituents present. The heterocyclic part of the molecule, being a π-excessive system, influences the electron density of the fused benzene ring. researchgate.net

Distinctive Features of 2-Ethyl-1,3-benzoxazol-6-amine

The compound 2-Ethyl-1,3-benzoxazol-6-amine (CAS Number: 855423-35-7) is a specific derivative of the benzoxazole family, characterized by an ethyl group at the 2-position and an amine group at the 6-position. chemicalbook.com

Structural Elucidation and Positional Isomerism Considerations

The molecular structure of 2-Ethyl-1,3-benzoxazol-6-amine is defined by its IUPAC name. It features the core benzoxazole skeleton with two key substituents. The structural elucidation of such compounds is typically achieved using standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography for definitive structural confirmation.

Interactive Data Table: Positional Isomers of 2-Ethyl-aminobenzoxazole

| Isomer Name | Position of Amino Group | Key Structural Feature |

|---|---|---|

| 2-Ethyl-1,3-benzoxazol-4-amine | 4 | Amino group is ortho to the oxygen atom. |

| 2-Ethyl-1,3-benzoxazol-5-amine | 5 | Amino group is meta to the oxygen and para to the nitrogen. |

| 2-Ethyl-1,3-benzoxazol-6-amine | 6 | Amino group is para to the oxygen and meta to the nitrogen. |

| 2-Ethyl-1,3-benzoxazol-7-amine | 7 | Amino group is ortho to the nitrogen atom. |

Influence of the Ethyl Moiety at the 2-Position on Ring Reactivity

The substituent at the 2-position significantly directs the reactivity of the benzoxazole scaffold. The ethyl group (-CH₂CH₃) is an alkyl substituent, which acts as a weak electron-donating group through an inductive effect (+I). This donation of electron density slightly increases the electron richness of the heterocyclic ring compared to an unsubstituted benzoxazole.

The presence of the ethyl group at C2, combined with the strongly electron-donating amino group (-NH₂) at C6, has a synergistic effect on the molecule's reactivity. The amino group donates electron density into the benzene ring via resonance, particularly activating the positions ortho and para to it (the 5- and 7-positions) towards electrophilic aromatic substitution.

Studies on the synthesis of 2-alkylbenzoxazoles often involve the cyclization of appropriately substituted o-aminophenols. researchgate.netacs.org For instance, the reaction of 4-amino-2-aminophenol with propanoic acid or its derivatives would be a plausible synthetic route to 2-Ethyl-1,3-benzoxazol-6-amine. The reactivity of the starting o-aminophenol is influenced by its substituents; electron-donating groups on the benzene ring can facilitate the cyclization reaction. clockss.orgyyu.edu.tr

Impact of the Amine Functional Group at the 6-Position on Compound Properties and Reactivity

The presence and position of the amine (-NH₂) functional group are critical in defining the physicochemical properties and chemical reactivity of the 2-Ethyl-1,3-benzoxazol-6-amine molecule.

Influence on Compound Properties:

The amine group at the 6-position significantly influences the molecule's electronic properties. As a strong electron-donating group, the amino substituent increases the electron density of the benzoxazole ring system. This affects the molecule's polarity and basicity. The nitrogen's lone pair of electrons can participate in resonance with the aromatic pi-system, a phenomenon that can modulate properties like luminescence through intramolecular charge transfer (ICT).

Energetic studies on related aminobenzoxazoles show that the presence of an amino group has a defined impact on the compound's thermodynamic stability. researchgate.net The position of this group is crucial; for instance, transposing a functional group from the 5-position to the 6-position in related benzoxazole inhibitors has been shown to result in compounds with excellent inhibitory activity, highlighting the significance of the substitution pattern. nih.gov The introduction of an amine group generally increases a compound's polarity compared to the unsubstituted core, which can influence its solubility.

The properties of 2-Ethyl-1,3-benzoxazol-6-amine can be compared with its isomers to underscore the importance of the amine's position.

Interactive Data Table: Comparison of 2-Ethyl-1,3-benzoxazole-amine Isomers The data in this table is compiled from various chemical suppliers and databases. Click on headers to sort.

| Property | 2-Ethyl-1,3-benzoxazol-6-amine | 2-Ethyl-1,3-benzoxazol-5-amine |

|---|---|---|

| CAS Number | 855423-35-7 sigmaaldrich.com | 204771-75-5 fluorochem.co.uk |

| Molecular Formula | C₉H₁₀N₂O sigmaaldrich.com | C₉H₁₀N₂O fluorochem.co.uk |

| Molecular Weight | 162.19 g/mol chemenu.com | 162.19 g/mol fluorochem.co.uk |

| Melting Point | Not Available | 71 to 73°C fluorochem.co.uk |

| Appearance | Not Available | Solid fluorochem.co.uk |

Influence on Compound Reactivity:

The amine group at the 6-position serves as a primary site for chemical reactions. As a nucleophilic center, it can readily undergo reactions such as acylation with acyl chlorides or anhydrides to form amides. smolecule.com This reactivity allows for the straightforward introduction of a wide variety of substituents, making the compound a versatile building block for creating a library of derivatives.

Furthermore, the electron-donating nature of the amine group activates the benzene portion of the scaffold towards electrophilic substitution reactions. The oxygen atom in the oxazole ring also exerts an activating effect on the 6-position of the benzoxazole ring, further enhancing its reactivity. google.com This dual influence makes the positions ortho and para to the amine group (positions 5 and 7) susceptible to electrophilic attack. The amine group can also be oxidized to form nitro derivatives under specific conditions. smolecule.com

Data Table: Physicochemical Properties of 2-Ethyl-1,3-benzoxazol-6-amine

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-ethyl-1,3-benzoxazol-6-amine | chemenu.com |

| CAS Number | 855423-35-7 | sigmaaldrich.comchemenu.comchemicalbook.comepa.gov |

| Molecular Formula | C₉H₁₀N₂O | sigmaaldrich.comchemenu.comchemicalbook.com |

| Molecular Weight | 162.19 g/mol | chemenu.com |

| Canonical SMILES | CCC1=NC2=C(O1)C=C(N)C=C2 | chemenu.com |

| Storage | Store at 2-8°C | chemenu.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Ethyl-1,3-benzoxazol-6-amine |

| 2-Ethyl-1,3-benzoxazol-5-amine |

| Benzoxazole |

| 2-amino-6-chloro-1,3-benzothiazole |

| 2-Benzyl-1,3-benzoxazol-6-amine |

| 6-Amino-2-(2′-hydroxyphenyl)benzoxazole |

| 2-Ethyl-1,3-benzoxazol-4-amine |

| 2-aminobenzoxazole (B146116) |

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1,3-benzoxazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQNGPNKTDZAJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(O1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377029 | |

| Record name | 2-ethyl-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855423-35-7 | |

| Record name | 2-Ethyl-6-benzoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=855423-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-ethyl-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 2 Ethyl 1,3 Benzoxazol 6 Amine and Its Analogs

Precursor-Based Cyclization Methodologies for Benzoxazole (B165842) Ring Formation

The cornerstone of benzoxazole synthesis has traditionally been the construction of the heterocyclic ring from suitably substituted o-aminophenol precursors. These methods rely on a condensation reaction followed by a cyclization event, which can be either dehydrative or oxidative.

Condensation and Oxidative Cyclization of 2-Aminophenol (B121084) Derivatives

The most prevalent and versatile method for forming the benzoxazole ring involves the reaction of a 2-aminophenol derivative with a carbonyl-containing compound. rsc.orgnih.gov This process typically proceeds through two key steps:

Condensation: The amino group of the 2-aminophenol attacks the electrophilic carbonyl carbon of a reaction partner, such as an aldehyde or carboxylic acid, to form a Schiff base or an amide intermediate, respectively. tandfonline.comtandfonline.com

Cyclization: The hydroxyl group of the aminophenol moiety then acts as an intramolecular nucleophile, attacking the imine or amide carbon. Subsequent dehydration or oxidation leads to the aromatization of the oxazole (B20620) ring, yielding the final benzoxazole product. nih.govtandfonline.com

This fundamental transformation can be promoted under various conditions, including the use of strong acids, high temperatures, or specific oxidizing agents, depending on the chosen carbonyl source. acs.orgmdpi.comresearchgate.net The choice of the 2-aminophenol precursor is critical as it determines the substitution pattern on the benzene (B151609) ring portion of the final molecule.

Role of Carbonyl-Containing Compounds in C-2 Substitution

The substituent at the C-2 position of the benzoxazole ring is determined by the carbonyl-containing compound used in the condensation reaction. rsc.orgnih.gov The versatility of this approach allows for the introduction of a wide array of alkyl and aryl groups at this position. Amides are generally less reactive than other carbonyl compounds due to the stability of the carbonyl carbon, but their activation with agents like triflic anhydride (B1165640) enables their use in these syntheses. nih.gov

| Carbonyl Source | Intermediate | Typical Conditions | Reference |

|---|---|---|---|

| Aldehydes | Schiff Base | Acid or metal catalysis, often with an oxidant (e.g., air, O₂, TBHP) | tandfonline.comresearchgate.netsphinxsai.com |

| Carboxylic Acids | Amide | Strong acid (e.g., PPA), high temperature, or coupling agents | researchgate.net |

| Acyl Chlorides | Amide | Base catalysis, often milder conditions than carboxylic acids | acs.org |

| Orthoesters | Imidate | Acid catalysis, often solvent-free at elevated temperatures | rsc.org |

| Tertiary Amides | Amidinium Salt | Activation with Tf₂O and a non-nucleophilic base | nih.gov |

Strategic Introduction of the Ethyl Group at C-2

To synthesize the target compound, 2-Ethyl-1,3-benzoxazol-6-amine, an ethyl group must be specifically introduced at the C-2 position. This is readily achieved by selecting a carbonyl-containing precursor with the appropriate carbon skeleton.

Using Propionaldehyde: The condensation of a 4-substituted-2-aminophenol with propionaldehyde, in the presence of an oxidant and often a catalyst, yields the 2-ethylbenzoxazole derivative directly.

Using Propionic Acid or its Derivatives: The reaction with propionic acid, typically under harsh dehydrating conditions, or with more reactive derivatives like propanoyl chloride under basic conditions, will also install the C-2 ethyl group.

Alternative Routes: A less common but effective strategy involves the Michael addition of nucleophiles to 2-vinylbenzoxazole. researchgate.net The 2-vinylbenzoxazole precursor can be synthesized by condensing 2-aminophenol with acrylic acid. researchgate.net This two-step process provides an alternative pathway to 2-ethyl substituted benzoxazoles.

Regioselective Introduction of the Amine Group at C-6

The regioselective placement of the amine functionality at the C-6 position is a critical challenge. Direct amination of a pre-formed benzoxazole ring can be difficult and may lead to mixtures of isomers. A more robust and widely used strategy involves carrying a masked amino group through the synthesis, which is unveiled in a final step. The most common approach utilizes a nitro group as a precursor to the amine.

The synthesis pathway is as follows:

Starting Material Selection: The synthesis begins with 4-nitro-2-aminophenol. The nitro group is electronically withdrawing, which can influence the reactivity of the precursor, but it is stable under the conditions required for benzoxazole ring formation.

Benzoxazole Formation: 4-nitro-2-aminophenol is reacted with an ethyl-group source (e.g., propionaldehyde) to form 2-ethyl-6-nitro-1,3-benzoxazole.

Nitro Group Reduction: In the final step, the nitro group at the C-6 position is selectively reduced to the desired primary amine. This reduction is typically achieved with high efficiency using standard methods such as catalytic hydrogenation (e.g., H₂ with Pd/C) or metal-acid systems (e.g., SnCl₂/HCl). ucsd.edu

This precursor-based approach ensures the unambiguous placement of the amine group at the C-6 position, avoiding potential regioselectivity issues.

Catalytic Approaches in Benzoxazole Synthesis

Modern synthetic chemistry has increasingly turned to metal catalysis to improve the efficiency, selectivity, and environmental footprint of benzoxazole synthesis. Various transition metals have been shown to effectively catalyze the cyclization process under milder conditions and with greater functional group tolerance than many traditional methods.

Metal-Catalyzed Cyclizations (e.g., Palladium, Nickel, Copper, Titanium, Zinc)

A range of metal catalysts have been developed for benzoxazole synthesis, each offering distinct advantages depending on the specific transformation. These reactions include C-H functionalization, oxidative cyclizations, and domino or tandem processes that form multiple bonds in a single operation. acs.orgmdpi.com

Palladium (Pd): Palladium catalysts are highly versatile, enabling the synthesis of benzoxazoles through various pathways, including multicomponent reactions where an aryl halide, an isocyanide, and an aminophenol are coupled in one pot. organic-chemistry.orgacs.org Other Pd-catalyzed methods include the oxidative cyclization of 2-aminophenols with aldehydes and the cleavage of carbon-carbon triple bonds. rsc.orgrsc.org

Nickel (Ni): Nickel catalysts, being more earth-abundant and economical than palladium, have emerged as powerful tools for these transformations. rsc.org They are particularly effective in acceptorless dehydrogenative coupling reactions, where alcohols are used as carbonyl precursors, releasing H₂ as the only byproduct. rsc.org Nickel acetate (B1210297) has been reported as a simple and efficient catalyst for the condensation of 2-aminophenols with aldehydes. sphinxsai.comresearchgate.net Nickel-catalyzed C-H amination has also been explored for synthesizing aminobenzoxazoles. researchgate.netrsc.org

Copper (Cu): Copper is one of the most widely used metals for benzoxazole synthesis due to its low cost and unique reactivity. organic-chemistry.org Copper catalysts promote intramolecular C-O bond formation via oxidative C-H functionalization of anilide precursors. acs.org They are also used in domino annulation reactions and in tandem cyclizations of 2-halophenols with amidines. rsc.orgorganic-chemistry.org

Titanium (Ti): Titanium-based catalysts, often in the form of oxides, are employed for their Lewis acidic properties. Gold nanoparticles supported on titanium dioxide (Au/TiO₂) have been shown to be a highly efficient and selective catalyst for the synthesis of 2-substituted benzoxazoles via hydrogen-transfer processes, without the need for external oxidants or reductants. nih.govrsc.org Composite oxides like TiO₂-ZrO₂ also serve as effective heterogeneous catalysts for the condensation of 2-aminophenols with aldehydes. rsc.orgacademie-sciences.fr

Zinc (Zn): Zinc catalysts, such as zinc triflate (Zn(OTf)₂), are effective Lewis acids for promoting the one-pot synthesis of benzoxazoles from 2-aminophenols and aldehydes in good yields. tandfonline.comresearchgate.nettandfonline.com Heterogeneous catalysts like zinc sulfide (B99878) (ZnS) nanoparticles have also been developed, offering advantages such as easy recovery and reusability. ajgreenchem.com

| Metal Catalyst System | Reaction Type | Typical Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| PdCl₂, dppf | Multicomponent Reaction | Aryl halide, isocyanide, 2-aminophenol | High convergence and complexity generation | acs.org |

| [Ni(MeTAA)] | Dehydrogenative Coupling | 2-Aminophenol, primary alcohols | Atom-economical, uses alcohols as aldehyde source | rsc.org |

| CuI, 1,10-phenanthroline | Domino Acylation/Annulation | 2-Bromoaniline, acyl chloride | One-pot synthesis from haloaniline precursors | organic-chemistry.orgorganic-chemistry.org |

| Au/TiO₂ | Hydrogen Transfer | 2-Aminophenol, alcohol or aldehyde | No external oxidant/reductant needed, reusable catalyst | nih.govrsc.org |

| Zn(OTf)₂ | Condensation/Cyclization | 2-Aminophenol, aldehyde | Mild Lewis acid catalysis, good yields | tandfonline.comresearchgate.net |

Ligand Design and Catalyst Optimization for Selective Functionalization

The selective synthesis of 2-substituted benzoxazoles, including analogs of 2-Ethyl-1,3-benzoxazol-6-amine, heavily relies on the strategic design of ligands and the optimization of metal catalysts. These components are crucial for controlling reactivity and directing the functionalization to the desired position, typically the C2 position of the benzoxazole ring.

Transition-metal-catalyzed C-H activation is a powerful tool for introducing substituents directly onto the benzoxazole core, valued for its high atom economy. mdpi.com The choice of metal, often palladium or copper, and the coordinating ligand dictates the success and selectivity of these transformations. For instance, well-defined N-heterocyclic carbene (NHC)-Pd(II)-Im complexes have been developed for the direct C-H bond arylation of benzoxazoles with aryl chlorides. organic-chemistry.org In other systems, the combination of a palladium catalyst with a copper co-catalyst has proven effective for C-H arylation under mild conditions, demonstrating practical utility with low catalyst loading. organic-chemistry.org

Ligand design plays a pivotal role in tuning the catalyst's electronic and steric properties. For the direct arylation of benzoxazoles, ligands such as 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) have been used with palladium catalysts to achieve high regioselectivity. beilstein-journals.org Similarly, bidentate phosphine (B1218219) ligands like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) are effective in palladium-catalyzed arylations with aryl bromides. beilstein-journals.org In some cases, ligand-free systems have been developed. Copper and iron salts can selectively catalyze the N-arylation of benzoxazoles with aryl iodides without the need for an external ligand, with the metal salt itself controlling the reaction outcome. researchgate.net

Optimization of the catalyst system extends to the choice of base, solvent, and temperature. For example, the combination of lithium tert-butoxide as a base and copper iodide as a catalyst is effective for the direct C-H alkylation of benzoxazoles. organic-chemistry.org The development of these tailored catalytic systems is essential for synthesizing complex benzoxazole derivatives with high precision.

Mechanistic Pathways of Metal-Mediated Reactions

Understanding the mechanistic pathways of metal-mediated reactions is fundamental to optimizing existing synthetic methods and designing new ones. For the synthesis of benzoxazoles, these mechanisms often involve a catalytic cycle centered on a transition metal, such as copper or palladium.

A general pathway for the copper-catalyzed formation of benzoxazoles from ortho-haloanilides involves an initial oxidative insertion of the copper(I) catalyst into the carbon-halogen bond. organic-chemistry.org This is followed by an intramolecular C-O bond formation and subsequent reductive elimination to yield the benzoxazole ring and regenerate the active copper(I) catalyst. organic-chemistry.org

In direct C-H functionalization reactions, the mechanism typically begins with the coordination of the benzoxazole's nitrogen atom to the metal center. This coordination directs the activation of the adjacent C2-H bond. This can proceed through various pathways, including concerted metalation-deprotonation (CMD) or oxidative addition. Following C-H activation, a new bond is formed via reductive elimination or other coupling steps, and the active catalyst is regenerated to complete the cycle. mdpi.comacs.org

For instance, in the Pd/Cu-catalyzed C-H arylation of heterocycles, the proposed mechanism involves a palladium-catalyzed C-H activation step, followed by a transmetalation with a copper-aryl species or a related pathway that leads to the final arylated product. organic-chemistry.org The precise nature of the intermediates and transition states is often complex and can be influenced by the ligands, additives, and reaction conditions. Mechanistic studies, including the isolation of intermediates and computational modeling, are crucial for elucidating these pathways and advancing catalyst design. acs.orgrsc.org

Nanocatalyst-Mediated Synthesis

The use of nanocatalysts represents a significant advancement in the synthesis of benzoxazoles, offering sustainable and highly efficient routes. researchgate.net Nanocatalysts, which are metal-supported nanoparticles, are employed in numerous organic transformations due to their unique properties like high surface area, enhanced reactivity, and stability at high temperatures. rsc.org These characteristics facilitate better interaction with reactants, leading to optimal yields and straightforward separation from the reaction mixture. researchgate.netrsc.org

A variety of nanocatalysts have been successfully applied to benzoxazole synthesis. These include simple metal oxides like zinc oxide (ZnO) nanoparticles, magnetic nanoparticles such as copper ferrite (B1171679) (CuFe₂O₄) and Fe₃O₄@SiO₂-SO₃H, and bimetallic or supported catalysts like Au/TiO₂ and Cu-Al hydrotalcite. organic-chemistry.orgresearchgate.netajchem-a.comresearchgate.net These catalysts are effective in promoting the condensation reaction between 2-aminophenols and aldehydes or other precursors to form the benzoxazole ring. ajchem-a.comrsc.org

| Nanocatalyst | Starting Materials | Conditions | Yield | Reference |

|---|---|---|---|---|

| ZnO nanoparticles | o-aminophenol, Aromatic aldehydes | Room Temperature, <8 min | >90% | researchgate.net |

| Copper(II) ferrite (CuFe₂O₄) | N-(2-halophenyl)benzamides | DMSO, 120°C | Good | organic-chemistry.org |

| Fe₃O₄@SiO₂-SO₃H | 2-aminophenol, Aromatic aldehydes | Solvent-free, 50°C | Up to 92% | ajchem-a.com |

| CuNiFe magnetic nanocatalyst | o-nitrophenols, Benzyl (B1604629) alcohols | Toluene, 120°C | Good | researchgate.net |

| AlFe₂O₄@SiO₂–SO₃H | o-aminophenol, Aldehydes, Thiols | Deep Eutectic Solvent | High | nih.gov |

| Cu(II)-SBA-15 | o-aminophenol, Benzaldehydes | Reflux | 74-86% | rsc.org |

Enhanced Catalytic Activity and Reusability

A hallmark of nanocatalyst-mediated synthesis is the enhanced catalytic activity and excellent reusability of the catalysts. researchgate.net The high surface-area-to-volume ratio of nanoparticles ensures a greater number of active sites are available for the reaction, which often translates to faster reaction rates and milder reaction conditions. researchgate.netmdpi.com

| Catalyst | Number of Cycles | Activity Loss | Reference |

|---|---|---|---|

| Copper(II) ferrite nanoparticles | 7 | Not significant | organic-chemistry.org |

| ZnO nanoparticles | 8 | Not significant | researchgate.net |

| Fe₃O₄@SiO₂-SO₃H | 5 | Yield dropped from 92% to 84% | ajchem-a.com |

| Brønsted acidic ionic liquid gel (BAIL gel) | 5 | Not significant | acs.orgnih.gov |

| Mn-TPA MOF | 30 | No loss in integrity or performance | rsc.org |

| CuNiFe magnetic nano-catalyst | 6 | Not significant | researchgate.net |

Application in Eco-Friendly Synthetic Routes

The application of nanocatalysts is central to the development of green and eco-friendly synthetic routes for benzoxazoles. researchgate.netmdpi.com These methods align with the principles of green chemistry by minimizing waste, avoiding hazardous reagents, and reducing energy consumption. rsc.orgajchem-a.com

Many nanocatalytic syntheses of benzoxazoles are performed under solvent-free conditions or in environmentally benign solvents like water or ethanol, which significantly reduces the generation of volatile organic compound (VOC) waste. rsc.orgajchem-a.com The high efficiency of these catalysts often allows reactions to proceed at lower temperatures, including room temperature, further diminishing the energy footprint of the process. researchgate.netresearchgate.net

The ease of separation and high reusability of nanocatalysts contribute to a more sustainable process by minimizing catalyst waste. ajchem-a.com Furthermore, these reactions often exhibit high atom economy, as they can proceed without the need for additional oxidants or reductants, generating water as the only byproduct in some cases. researchgate.netrsc.org The use of catalysts like Fe₃O₄@SiO₂-SO₃H or nano-yttrium aluminum garnet promotes one-pot, multi-component reactions, which are inherently more efficient and environmentally friendly. researchgate.netajchem-a.com

Ionic Liquid Catalysis for Benzoxazole Formation

Ionic liquids (ILs) have emerged as versatile catalysts and reaction media for the synthesis of benzoxazoles, prized for their unique properties that align with green chemistry principles. rsc.org ILs are salts with low melting points, negligible vapor pressure, high thermal stability, and tunable solvent properties. rsc.orgnih.gov These characteristics make them attractive alternatives to traditional volatile organic solvents and catalysts.

In the context of benzoxazole synthesis, ILs can act as both the solvent and the catalyst. Brønsted acidic ionic liquids (BAILs), which contain an acidic proton, are particularly effective. For example, a reusable Brønsted acidic ionic liquid gel (BAIL gel) has been used as a heterogeneous catalyst for the condensation of 2-aminophenols with aldehydes to form benzoxazoles. acs.orgnih.gov This method offers high yields, a simple work-up procedure, and the ability to recycle the catalyst without significant loss of activity. acs.orgnih.gov The reaction often proceeds under solvent-free conditions, further enhancing its green credentials. nih.govresearchgate.net

Specific examples include the use of 1-butylpyridinium (B1220074) iodide ([BPy]I) as a metal-free catalyst for the C-H oxidative amination of benzoxazoles. nih.gov Another approach utilizes a magnetic nanomaterial-supported Lewis acidic ionic liquid (LAIL@MNP), combining the benefits of ionic liquids with the easy separability of magnetic nanoparticles. rsc.org These ionic liquid-based systems provide efficient and environmentally benign pathways for constructing the benzoxazole scaffold. rsc.orgnih.gov

Brønsted and Lewis Acid Catalysis

The use of Brønsted and Lewis acids is a well-established and fundamental strategy for synthesizing 2-substituted benzoxazoles. acs.org These acid catalysts facilitate the key condensation and intramolecular cyclization steps in the reaction between a 2-aminophenol and a carbonyl compound (like an aldehyde or carboxylic acid). nih.gov

Brønsted acid catalysis involves the use of proton donors to activate the carbonyl group of the aldehyde or carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the 2-aminophenol. Common Brønsted acids used for this purpose include p-toluenesulfonic acid (TsOH). organic-chemistry.orgorganic-chemistry.org More advanced Brønsted acid catalysts include solid-supported acids and acidic ionic liquids, which offer advantages in terms of reusability and reduced environmental impact. acs.orgrsc.orgnih.gov For example, a periodic mesoporous organo-silica with N-sulfonic acid groups (SA-PMO) serves as an efficient and reusable catalyst for benzoxazole synthesis from 2-aminophenols and ortho-esters under solvent-free conditions. rsc.org

Lewis acid catalysis employs electron-pair acceptors to activate the reaction partners. Lewis acids coordinate to the carbonyl oxygen, enhancing its electrophilicity. A wide range of Lewis acids have been employed, from simple metal salts to complex organometallic compounds. Indium(III) triflate (In(OTf)₃) is an effective Lewis acid catalyst for the reaction of 2-aminophenols with acyl chlorides under solvent-free conditions. scispace.com Boron trifluoride etherate (BF₃·Et₂O) has been used to catalyze the annulation of nitrosoarenes and aldehydes to form 2,1-benzisoxazoles, a related heterocyclic system. acs.org

Metal-Organic Frameworks (MOFs) with open metal sites that act as Lewis acid centers are a newer class of catalysts for this transformation. A desolvated manganese-based MOF (Mn-TPADesolv) has shown exceptional efficiency, high turnover numbers, and excellent recyclability (up to 30 cycles) in the synthesis of benzoxazoles from 2-aminophenols and various aldehydes. rsc.org

| Catalyst Type | Catalyst Example | Starting Materials | Key Advantages | Reference |

|---|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid (TsOH) | 2-aminophenols, β-diketones | Readily available, effective | organic-chemistry.org |

| Brønsted Acid | Brønsted acidic ionic liquid gel (BAIL gel) | o-aminophenols, Benzaldehydes | Reusable, high yields, solvent-free | acs.orgnih.gov |

| Lewis Acid | Samarium triflate (Sm(OTf)₃) | o-aminophenols, Aldehydes | Reusable, mild conditions, aqueous medium | organic-chemistry.org |

| Lewis Acid | Indium(III) triflate (In(OTf)₃) | 2-aminophenols, Acyl chlorides | Solvent-free, good to excellent yields | scispace.com |

| Lewis Acid | Mn-TPADesolv (MOF) | o-aminophenol, Aromatic aldehydes | Highly reusable (30 cycles), high TON/TOF | rsc.org |

| Lewis Acid | BF₃·Et₂O | Nitrosoarenes, Aldehydes | Effective for 2,1-benzisoxazole synthesis | acs.org |

Modern Synthetic Transformations for Amine Functionalization at C-6

The introduction of an amine group at the C-6 position of the 2-ethyl-1,3-benzoxazole scaffold is a key step in the synthesis of the target molecule and its analogs. This transformation can be achieved through several modern synthetic routes, including nucleophilic substitution, oxidative coupling, and intramolecular rearrangements.

Nucleophilic aromatic substitution (SNAr) is a foundational strategy for introducing amino functionalities onto an aromatic ring. In the context of 6-aminobenzoxazole synthesis, this typically involves a two-step sequence starting from a precursor with an activating group and a suitable leaving group.

A common approach begins with a nitrophenol derivative. For instance, the synthesis of 6-amino-substituted benzoxazoles can commence with 5-fluoro-2-nitrophenol. nih.gov The fluorine atom serves as a leaving group, and the nitro group activates the ring for nucleophilic attack by various primary or secondary amines. This reaction is often performed in a solvent like acetonitrile (B52724) at reflux temperatures and can achieve nearly quantitative yields. nih.govucsd.edu Following the successful substitution, the nitro group is reduced to the primary amine. A standard method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent such as methanol. nih.govucsd.edu The resulting 4-substituted-2-aminophenol is highly susceptible to air oxidation and is therefore typically cyclized immediately to form the stable benzoxazole ring. nih.gov

This cyclization can be accomplished using reagents like di(imidazole-1-yl)methanimine in refluxing acetonitrile, which provides the desired 6-substituted 2-aminobenzoxazoles in good yields over the two steps (reduction and cyclization). nih.govucsd.edu

Table 1: Synthesis of 6-Substituted 2-Aminobenzoxazoles via Nucleophilic Substitution and Subsequent Cyclization nih.govucsd.edu

| Starting Material | Amine Reagent | Key Steps & Conditions | Overall Yield |

| 5-Fluoro-2-nitrophenol | Various secondary amines (e.g., morpholine (B109124), piperidine) | 1. SNAr: Amine, ACN, reflux (80% to quantitative yield) | 41–86% (over 2 steps) |

| 2. Reduction: 10% Pd/C, H2, MeOH | |||

| 3. Cyclization: di(imidazole-1-yl)methanimine, ACN, reflux |

Oxidative cross-coupling reactions represent a more direct and atom-economical approach to forming C-N bonds. These methods can obviate the need for pre-functionalized substrates like halogenated or nitrated benzoxazoles by directly functionalizing a C-H bond.

Transition-metal catalysis, particularly with copper, has been effectively used for the oxidative amination of benzoxazoles. arabjchem.org A novel copper-catalyzed domino C-N cross-coupling reaction has been developed for the synthesis of 2-aminobenzoxazoles, which proceeds through a proposed mechanism of desulfurization followed by nucleophilic substitution and C-N coupling. arabjchem.org While many of these methods target the C-2 position, the principles can be extended to other positions on the benzoxazole ring. For instance, direct C-H amination of the benzoxazole core has been achieved using various metal catalysts and oxidants. bohrium.comliv.ac.ukrsc.org

Metal-free oxidative coupling reactions have also gained significant traction. mdpi.com One such system employs catalytic tetrabutylammonium (B224687) iodide (TBAI) with an aqueous solution of hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) as the co-oxidant. organic-chemistry.org This method facilitates the amination of benzoxazoles under relatively mild conditions (80 °C). mdpi.comorganic-chemistry.org Furthermore, visible-light photoredox catalysis offers a green and sustainable pathway for the "radical-type" amination of benzoxazoles, demonstrating the ongoing innovation in C-N bond formation. liv.ac.uk Electrochemical methods also provide a powerful alternative, using an electric current to drive the oxidative amination, thereby avoiding stoichiometric chemical oxidants and reducing waste. acs.org

Table 2: Comparison of Oxidative Amination Methods for Benzoxazoles

| Method | Catalyst / Reagent | Oxidant | Key Features |

| Copper Catalysis | Copper salts | Varies | Domino reaction for C-N bond formation. arabjchem.org |

| Metal-Free (Iodine Catalyzed) | TBAI | H₂O₂ or TBHP | Avoids transition metals; mild conditions. mdpi.comorganic-chemistry.org |

| Photoredox Catalysis | Iridium or Ruthenium complex | Visible Light | Green, sustainable radical-based amination. liv.ac.uk |

| Electrochemical Synthesis | Tetraalkylammonium halide | Electric Current | Avoids chemical oxidants, reduces waste. acs.org |

The Smiles rearrangement is a classic intramolecular nucleophilic aromatic substitution that has found modern applications in heterocycle synthesis. nih.gov This rearrangement can be ingeniously applied to the synthesis of N-substituted aminobenzoxazoles. acs.orgresearchgate.netacs.org

In a representative strategy, a benzoxazole-2-thiol is activated with chloroacetyl chloride. nih.gov The resulting intermediate reacts with an amine, leading to a cascade involving a Smiles rearrangement and subsequent cyclization to yield the N-substituted 2-aminobenzoxazole (B146116) derivative. researchgate.net This metal-free approach is notable for its wide amine scope, short reaction times, and operational simplicity. nih.gov The reaction is typically carried out in a polar aprotic solvent like DMF with a base such as KOH. researchgate.net While much of the reported work focuses on derivatization at the C-2 position, the strategic application of the Smiles rearrangement on appropriately substituted precursors could provide a pathway for functionalization at other positions of the benzoxazole core. nih.govacs.org

Oxidative Coupling Reactions

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into synthetic routes is crucial for developing sustainable and environmentally benign processes. Key areas of focus include the use of safer solvents, particularly water, and the design of processes that minimize waste.

The choice of solvent is a major contributor to the environmental impact of a chemical process. rsc.org Consequently, there is a strong drive to develop syntheses in greener media like water or under solvent-free conditions. rsc.org

The synthesis of benzoxazoles has been successfully demonstrated in aqueous media. rsc.orgorganic-chemistry.org For example, an electrochemical, one-pot synthesis of 2-aminobenzoxazoles from 2-aminophenols and isothiocyanates was developed using an environmentally friendly ethanol/water solvent system. rsc.org This method is metal-free and operates under mild conditions. In other work, samarium triflate has been used as a reusable acid catalyst for the condensation of o-aminophenols and aldehydes in water to produce benzoxazoles. organic-chemistry.org

Solvent-free syntheses also offer significant environmental benefits. univ-cotedazur.fr Microwave-assisted, solvent-free synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol using Lawesson's reagent has been reported with good yields. organic-chemistry.org Another approach utilizes a phosphonium (B103445) acidic ionic liquid as a recyclable catalyst for the reaction between 2-aminophenol and aldehydes under solvent-free conditions at 100 °C, highlighting a green and efficient protocol. rsc.org

Minimizing waste is a core tenet of green chemistry, often evaluated through metrics like atom economy and the E-factor (Environmental Factor). Strategies to achieve this include using catalytic reagents over stoichiometric ones, designing one-pot reactions, and employing continuous flow systems. scilit.com

Catalytic methods inherently reduce waste by being active in small amounts and often being recyclable. The use of heterogeneous catalysts, such as manganese-based systems or TiO₂–ZrO₂, simplifies product purification and allows for catalyst reuse, contributing to a more sustainable process. rsc.orgrsc.org Electrochemical syntheses excel in waste reduction by using electricity as a "traceless" oxidant, which avoids the production of stoichiometric by-products from chemical oxidants. acs.orgacs.org

One-pot syntheses, which combine multiple reaction steps into a single operation, are highly efficient as they save time, energy, and materials by avoiding the isolation and purification of intermediates. scilit.com The electrochemical synthesis of 2-aminobenzoxazoles in aqueous media is a prime example of a successful one-pot process. rsc.org

Furthermore, transitioning from traditional batch synthesis to continuous flow (CF) processes can dramatically reduce waste and improve safety and efficiency. rsc.org A life cycle assessment comparing batch and CF methods for 2-aryl benzoxazole synthesis demonstrated that the flow approach reduced carbon emissions by 85% and had lower energy and solvent consumption. rsc.orgresearchgate.net The use of oxygen as a clean oxidant in a flow system with a recyclable catalyst represents a state-of-the-art, waste-minimized protocol. rsc.org

Solvent-Free and Aqueous Reaction Media

Synthetic Efficiency and Scale-Up Considerations

Several one-pot methodologies have been developed for the synthesis of 2-substituted benzoxazoles. A common strategy involves the condensation of 2-aminophenols with various carbonyl compounds like carboxylic acids or aldehydes. d-nb.infobeilstein-journals.org For instance, methanesulfonic acid has been shown to be a highly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol and in situ generated acid chlorides from carboxylic acids, providing excellent yields. researchgate.net This method is compatible with a wide range of functional groups. researchgate.net Another approach utilizes triphenylbismuth (B1683265) dichloride as a promoter for the reaction of 2-aminophenols with thioamides, affording 2-aryl- and 2-alkylbenzoxazoles in moderate to excellent yields under mild conditions. d-nb.infobeilstein-journals.org

Multicomponent reactions for benzoxazole synthesis often involve the coupling of three or more starting materials in a single pot. An efficient Fe(III)-catalyzed multicomponent coupling of catechols, ammonium (B1175870) acetate, and benzyl alcohols or benzyl methyl ethers has been reported to produce benzoxazole derivatives in good to excellent yields. nih.gov Similarly, a palladium-catalyzed three-component coupling of aryl halides, amino alcohols (or aminophenols), and tert-butyl isocyanide provides a versatile route to benzoxazoles with yields often exceeding 92%. organic-chemistry.org Copper complexes have also been employed to catalyze the multicomponent synthesis of substituted benzoxazole derivatives under mild conditions. rsc.orgrsc.org

Table 1: Comparison of Selected One-Pot and Multicomponent Strategies for Benzoxazole Synthesis

| Catalyst/Promoter | Starting Materials | Reaction Conditions | Yield (%) | Reference |

| Methanesulfonic acid | 2-Aminophenol, Carboxylic acids | In situ acid chloride formation | Excellent | researchgate.net |

| Triphenylbismuth dichloride | 2-Aminophenols, Thioamides | 60 °C, 1,2-dichloroethane | Moderate to Excellent | d-nb.infobeilstein-journals.org |

| Fe(III)/DDQ | Catechols, Benzyl alcohols/ethers, Ammonium acetate | Air atmosphere | Good to Excellent | nih.gov |

| Palladium catalyst | Aryl halides, Aminophenols, tert-Butyl isocyanide | Atmospheric pressure | >92 | organic-chemistry.org |

| Copper complexes | Catechol, Benzaldehyde, Ammonium acetate | 50 °C, Ethanol | Good to Excellent | rsc.org |

This table is for illustrative purposes and specific yields may vary depending on the substrates used.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, including benzoxazoles, offering significant advantages in terms of safety, scalability, and efficiency over traditional batch processes. chim.itresearchgate.net Flow reactors provide superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates and reactions. chim.itnih.gov

An efficient and scalable continuous flow process has been developed for the transformation of 3-halo-N-acyl anilines into the corresponding benzoxazoles. nih.govcam.ac.ukacs.org This method involves a base-mediated deprotonation, ortho-lithiation, and intramolecular cyclization, followed by an in-line electrophilic quench. The use of a continuous flow reactor allows for precise temperature control and immediate quenching of unstable lithiated intermediates, minimizing byproduct formation and improving product quality. nih.govcam.ac.uk This approach has been successfully scaled up, demonstrating its robustness for larger-scale manufacturing. cam.ac.uk

Heterogeneous catalysts are particularly well-suited for flow chemistry applications as they can be packed into columns, allowing for easy separation of the catalyst from the product stream and enabling catalyst recycling. A waste-minimized protocol for the synthesis of 2-arylbenzoxazoles in continuous flow has been developed using manganese-based heterogeneous catalysts. rsc.org This system, which uses cyclopentylmethyl ether as a green solvent and oxygen as the oxidant, demonstrates a significant reduction in metal leaching and allows for catalyst regeneration. rsc.org Life cycle assessment has shown that such flow chemistry processes can reduce carbon emissions by as much as 85% compared to batch methods. rsc.org

Table 2: Advantages of Continuous Flow Synthesis for Benzoxazoles

| Feature | Advantage | Reference |

| Precise Temperature Control | Minimizes byproduct formation from unstable intermediates. | nih.govcam.ac.uk |

| Enhanced Safety | Allows for the safe handling of hazardous reagents and intermediates in small, contained volumes. | chim.it |

| Scalability | Reliable and robust scale-up from laboratory to production scale. | cam.ac.uk |

| Waste Minimization | Reduced solvent usage and potential for catalyst recycling. | rsc.orgrsc.org |

| Improved Efficiency | Faster reaction times and higher throughput compared to batch processes. | rsc.org |

One-Pot and Multicomponent Reaction Strategies

Purification and Isolation Techniques

The purification and isolation of the target compound, 2-Ethyl-1,3-benzoxazol-6-amine, and its analogs are critical steps to ensure high purity for subsequent applications. Common laboratory and industrial purification techniques include recrystallization and chromatography.

For many substituted benzoxazoles, recrystallization from a suitable solvent or solvent mixture is an effective method for purification. google.comwipo.int The choice of solvent is crucial and is often determined empirically. A patented process for the purification of a substituted benzoxazole compound involves recrystallization from a solution of acetone (B3395972) and acetonitrile. google.comwipo.int The crude product can also be treated with a clarifying agent, such as activated charcoal, in a suitable solvent like ethyl acetate to remove colored impurities. google.com Subsequent precipitation or trituration from a mixed solvent system can further enhance purity. google.com

Column chromatography is a widely used technique for the purification of benzoxazole derivatives, especially when dealing with complex reaction mixtures or when high purity is required. nih.gov Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. tandfonline.commdpi.com The ratio of the solvents is adjusted to achieve optimal separation of the desired product from impurities. tandfonline.commdpi.com The progress of the purification can be monitored by thin-layer chromatography (TLC). tandfonline.com

Chemical Reactivity and Derivatization Studies of 2 Ethyl 1,3 Benzoxazol 6 Amine

Reactions of the Benzoxazole (B165842) Ring System

The reactivity of the 2-Ethyl-1,3-benzoxazol-6-amine ring is complex, governed by the interplay between the electron-donating amine group on the benzene (B151609) moiety and the electronic properties of the fused oxazole (B20620) ring.

Electrophilic Aromatic Substitution Reactions on the Benzene Moiety

The benzene portion of the benzoxazole ring is activated towards electrophilic aromatic substitution by the powerful electron-donating C-6 amino group. This group directs incoming electrophiles primarily to the ortho and para positions. In the case of 2-Ethyl-1,3-benzoxazol-6-amine, the positions ortho to the amine are C-5 and C-7. Due to the electron-deficient nature of the fused oxazole ring, electrophilic substitution is a known reaction for benzoxazoles, though it can require harsh conditions. diva-portal.org

Studies on related benzoxazole structures demonstrate that electrophilic substitution, such as nitration, can occur on the benzene ring. For instance, the nitration of 3-ethylbenzoxazol-2-one with a mixture of nitric and sulfuric acid results in the introduction of a nitro group, which can subsequently be reduced to an amine. While specific studies on the electrophilic substitution of 2-Ethyl-1,3-benzoxazol-6-amine are not extensively detailed in available literature, the directing effects of the amine group are expected to strongly influence the regioselectivity of such reactions.

Reactivity at the Oxazole Heteroatoms (N and O)

The oxazole ring contains two heteroatoms, nitrogen at position 3 and oxygen at position 1, which are potential sites for chemical reactions. The nitrogen atom possesses a lone pair of electrons, rendering it weakly basic and nucleophilic. ijpbs.com This allows for reactions such as N-alkylation, which typically results in the formation of a benzoxazolium salt. For example, the N-alkylation of 5-chlorobenzoxazolone with 1-bromo-3-chloropropane (B140262) proceeds at the nitrogen atom. researchgate.net

The oxygen atom, being part of the fused aromatic system, is generally less reactive. However, both the nitrogen and oxygen atoms can act as hydrogen bond acceptors, influencing intermolecular interactions. researchgate.net Computational studies suggest that the N and O atoms are susceptible to electrophilic attack. ias.ac.in The stability of the oxazole ring means that reactions involving cleavage of the C-O or C-N bonds typically require harsh conditions.

Functionalization at the 2-Position of the Benzoxazole Ring

The substituent at the C-2 position significantly influences the properties of the benzoxazole molecule. researchgate.net In 2-Ethyl-1,3-benzoxazol-6-amine, this position is occupied by an ethyl group. Direct functionalization of this alkyl group can be challenging, but reactions involving the methylene (B1212753) C-H bonds adjacent to the benzoxazole ring are conceivable. For instance, direct C-H functionalization of 2-alkyl tryptamines has been demonstrated, allowing for ring formation involving the non-activated methylene group. rsc.org

More commonly, the 2-substituent is introduced during the synthesis of the benzoxazole ring itself. rsc.org For example, the reaction of an o-aminophenol with an appropriate carboxylic acid or its derivative installs the desired group at the C-2 position. Synthesizing analogues with different C-2 groups is a common strategy. For instance, reacting 6-chloro-1,3-benzoxazole with ethylenediamine (B42938) can introduce an ethylamine (B1201723) side chain at the 2-position.

Transformations Involving the Amine Functional Group at C-6

The primary amine at the C-6 position is a versatile functional group, readily participating in a wide range of chemical transformations to create a diverse array of derivatives.

Acylation, Alkylation, and Arylation Reactions of the Amine

The nucleophilic nature of the C-6 amine allows for straightforward acylation, alkylation, and arylation reactions.

Acylation: The amine can react with acylating agents like acyl chlorides or anhydrides to form amides. smolecule.com This is a fundamental and widely used transformation in organic synthesis. luxembourg-bio.comorganic-chemistry.org The reaction typically proceeds under mild conditions, often in the presence of a base to neutralize the acid byproduct.

Alkylation: Alkylation of the amine can be achieved using alkyl halides. smolecule.com This introduces an alkyl group onto the nitrogen atom, forming secondary or tertiary amines depending on the reaction conditions and stoichiometry.

Arylation: The introduction of aryl groups can be accomplished through methods like nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

These reactions provide a powerful toolkit for modifying the structure and properties of the parent molecule.

Formation of Amides, Ureas, and Other Nitrogen-Containing Derivatives

Building upon the reactivity of the C-6 amine, a variety of nitrogen-containing derivatives can be synthesized.

Amide Formation: As mentioned, acylation leads to the formation of amides, a reaction central to organic chemistry. libretexts.org The process involves the reaction of the amine with a carboxylic acid, often activated by a coupling reagent, or with a more reactive carboxylic acid derivative. luxembourg-bio.comgoogle.com

Urea (B33335) Formation: The reaction of the C-6 amine with isocyanates is a standard method for the synthesis of urea derivatives. tubitak.gov.tr This reaction is generally high-yielding and proceeds by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the isocyanate. Studies on related aminobenzoxazolones and aminobenzothiazoles have demonstrated the successful synthesis of various urea and thiourea (B124793) analogues. tubitak.gov.trnih.gov

The following table summarizes the formation of urea derivatives from related amino-heterocycles, illustrating the general reaction conditions.

| Starting Amine | Reagent | Reaction Conditions | Product Type | Reference |

| 6-amino-3-methyl-2(3H)-benzoxazolone | Substituted isocyanate | THF, Room Temperature | N-Substituted Urea | tubitak.gov.tr |

| 6-amino-5-chloro-3-methyl-2(3H)-benzoxazolone | Substituted isocyanate | THF, Room Temperature | N-Substituted Urea | tubitak.gov.tr |

| 2-Aryl-benzothiazol-5-amine | Isocyanate | Not specified | N-Substituted Urea | nih.gov |

These derivatization strategies highlight the synthetic utility of the amine group in 2-Ethyl-1,3-benzoxazol-6-amine, enabling the creation of a broad chemical space for further investigation.

Oxidation and Reduction Chemistry of the Amine

The primary amine group at the 6-position of the 2-Ethyl-1,3-benzoxazol-6-amine ring is a key functional handle for a range of chemical modifications. Its reactivity in oxidation and reduction reactions allows for the introduction of different functional groups, leading to compounds with potentially altered chemical and biological properties.

Oxidation: The amine group of benzoxazole derivatives can be oxidized under specific conditions to yield various products. For instance, the oxidation of the amine moiety can lead to the formation of corresponding imines or nitro derivatives smolecule.com. The oxidation of similar amino-benzoxazole compounds has been reported to yield the corresponding oxides smolecule.com. Commonly employed oxidizing agents for such transformations include potassium permanganate (B83412) and hydrogen peroxide smolecule.comevitachem.com. The specific product obtained is highly dependent on the choice of oxidizing agent and the reaction conditions employed.

Reduction: While the primary amine group is already in a reduced state, the synthesis of 2-Ethyl-1,3-benzoxazol-6-amine itself typically involves a reduction step. The precursor, 2-ethyl-6-nitro-1,3-benzoxazole, can be reduced to the target amine. This transformation is commonly achieved using reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride .

Cross-Coupling Reactions for Further Derivatization

Cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, enabling the further derivatization of the 2-Ethyl-1,3-benzoxazol-6-amine core. These reactions are pivotal in medicinal chemistry for creating libraries of compounds for structure-activity relationship studies.

The amino group of the benzoxazole can participate in various palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for example, is a well-established method for forming C-N bonds between aryl halides and amines in the presence of a palladium catalyst and a base nrochemistry.com. This methodology could be applied to couple various aryl or heteroaryl halides to the 6-amino group of 2-Ethyl-1,3-benzoxazol-6-amine.

Furthermore, copper-catalyzed cross-coupling reactions have been effectively used for the synthesis of N-aryl-2-aminobenzoxazoles. A notable example involves a domino reaction sequence starting from thiourea and a substituted iodophenol, followed by an intermolecular C-N cross-coupling with an iodoarene, catalyzed by a copper salt arabjchem.org. This approach highlights the potential for creating diverse N-substituted derivatives of the target compound.

The following table summarizes representative cross-coupling reactions applicable for the derivatization of aminobenzoxazoles, based on literature for analogous structures.

| Coupling Partners | Catalyst/Reagents | Product Type | Reference |

| Aryl Halide + Amine | Palladium Catalyst, Base | N-Aryl Amine | nrochemistry.com |

| 2-Iodophenol, Thiourea, Iodobenzene (B50100) | Copper Catalyst, Base | N-Phenyl-2-aminobenzoxazole | arabjchem.org |

| Arene with Directing Group + Alcohol | Pd(OAc)₂, PhI(OAc)₂ | ortho-Alkoxylated Arene | beilstein-journals.org |

Synthesis of Novel Hybrid Scaffolds Incorporating the 2-Ethyl-1,3-benzoxazol-6-amine Unit

The unique structural features of 2-Ethyl-1,3-benzoxazol-6-amine make it an attractive component for the design and synthesis of novel hybrid molecules. These hybrids combine the benzoxazole core with other pharmacologically relevant scaffolds, aiming to create new chemical entities with enhanced or synergistic biological activities.

One approach to synthesizing such hybrids involves the reaction of the amine group with other reactive functionalities. For example, benzoxazole derivatives have been incorporated into hybrid structures with 4-thiazolidinones researchgate.net. This can be achieved by reacting the amino group with an appropriate aldehyde to form a Schiff base, which then undergoes cyclization with thioglycolic acid.

Another strategy involves the construction of hybrid molecules containing 1,3,5-triazine (B166579) rings. The amine group of a benzoxazole can act as a nucleophile, reacting with a suitably substituted triazine to form a new hybrid scaffold mdpi.com. The synthesis of 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile derivatives, which can then be reacted with other components, showcases a pathway to complex hybrid structures mdpi.com.

The table below presents examples of hybrid scaffolds that can be synthesized from benzoxazole precursors.

| Hybrid Scaffold | Synthetic Strategy | Key Intermediates/Reagents | Reference |

| Benzoxazole-4-thiazolidinone | Schiff base formation and cyclization | Aldehyde, Thioglycolic acid | researchgate.net |

| Benzoxazole-1,3,5-triazine | Nucleophilic substitution | Substituted triazine | mdpi.com |

| N-Phenyl-1,3-benzoxazol-2-amine | Oxidative cyclodesulfurization | Thiourea, Iodine | nih.gov |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

A ¹H NMR spectrum of 2-Ethyl-1,3-benzoxazol-6-amine would be expected to show distinct signals for each unique proton environment. The ethyl group would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling with each other. The aromatic protons on the benzoxazole (B165842) ring system would appear as a set of signals, with their chemical shifts and coupling patterns determined by their positions relative to the amino group and the fused oxazole (B20620) ring. The protons of the primary amine (NH₂) would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Data for 2-Ethyl-1,3-benzoxazol-6-amine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Ethyl -CH₃ | ~1.3-1.5 | Triplet (t) | ~7-8 |

| Ethyl -CH₂ | ~2.8-3.0 | Quartet (q) | ~7-8 |

| Aromatic H | ~6.5-7.5 | Multiplet (m) | - |

| Amine -NH₂ | Variable | Broad Singlet (br s) | - |

(Note: This table is predictive and not based on experimental data.)

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For 2-Ethyl-1,3-benzoxazol-6-amine, distinct signals would be expected for the two carbons of the ethyl group and the seven carbons of the benzoxazole core. The chemical shifts of the aromatic carbons would be influenced by the electron-donating amino group and the heteroatoms of the oxazole ring. The carbonyl carbon of the oxazole ring would appear at a characteristic downfield shift. ijrdst.org

Table 2: Predicted ¹³C NMR Data for 2-Ethyl-1,3-benzoxazol-6-amine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl -CH₃ | ~10-15 |

| Ethyl -CH₂ | ~20-30 |

| Aromatic/Heterocyclic C | ~100-160 |

(Note: This table is predictive and not based on experimental data.)

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, confirming the ethyl group's structure and the relationships between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would show direct one-bond correlations between protons and the carbons they are attached to, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary (non-protonated) carbons and piecing together the entire molecular structure by connecting different spin systems.

13C NMR Spectroscopy for Carbon Backbone Confirmation

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns.

HRMS would provide a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the precise elemental formula (e.g., C₉H₁₀N₂O for the protonated molecule), confirming that the synthesized compound has the correct atomic composition.

ESI-MS is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for the confirmation of the molecular weight. By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in an MS/MS experiment), a characteristic fragmentation pattern can be obtained. The fragmentation would likely involve the loss of small neutral molecules from the ethyl group or cleavage of the benzoxazole ring, providing further structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

X-ray Crystallography for Solid-State Structure Determination

As of the current literature survey, a definitive single-crystal X-ray diffraction study for 2-Ethyl-1,3-benzoxazol-6-amine has not been reported. Consequently, detailed crystallographic data such as unit cell parameters, space group, and precise atomic coordinates are not available for this specific molecule. However, analysis of closely related benzoxazole and benzothiazole (B30560) derivatives provides valuable insights into the expected solid-state characteristics. nih.goviucr.org

For analogous benzoxazole and benzothiazole structures, crystal packing is significantly influenced by a network of intermolecular interactions. nih.goviucr.org Hydrogen bonding, particularly involving amine groups and the nitrogen atom of the oxazole ring, is a dominant force in the formation of the crystal lattice. For instance, in related aminobenzothiazole structures, C—H···N and N—H···O hydrogen bonds are prevalent, often leading to the formation of dimers or extended chains. iucr.org

Furthermore, π–π stacking interactions between the aromatic benzoxazole rings are expected to play a crucial role in the crystal assembly. vulcanchem.com These interactions, characterized by centroid-to-centroid distances typically in the range of 3.5–4.0 Å, contribute to the stabilization of the crystal lattice. vulcanchem.com Hirshfeld surface analysis of similar molecules, such as 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide, reveals that H···H, C···H/H···C, and O···H/H···O contacts are the most significant contributors to the crystal packing. nih.gov It is highly probable that 2-Ethyl-1,3-benzoxazol-6-amine would exhibit a similar profile of intermolecular forces, with the primary amine and the ethyl group influencing the specific geometry of these interactions.

This table is predictive, based on analyses of structurally similar compounds.

In similar structures, such as ethyl 2-(benzo[d]oxazol-2-yl) derivatives, the orientation of the substituent groups relative to the benzoxazole ring is crucial. researchgate.net For 2-Ethyl-1,3-benzoxazol-6-amine, the conformation will likely be a compromise between the steric bulk of the ethyl group and the formation of an optimal hydrogen-bonding network involving the 6-amino group.

Crystal Packing and Intermolecular Interactions

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. While a published, peer-reviewed spectrum for 2-Ethyl-1,3-benzoxazol-6-amine is not available, the expected absorption bands can be predicted based on the known frequencies for its constituent functional groups. libretexts.orgmasterorganicchemistry.com

Infrared (IR) Spectroscopy: The IR spectrum of 2-Ethyl-1,3-benzoxazol-6-amine would be characterized by several key absorption bands. The primary amine (-NH₂) group should exhibit two distinct N-H stretching bands in the region of 3400-3250 cm⁻¹. masterorganicchemistry.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group would appear just below 3000 cm⁻¹. The C=N stretching of the oxazole ring typically appears in the 1680-1620 cm⁻¹ region. The C-O-C stretching of the oxazole ring and the C-N stretching of the aromatic amine are expected in the fingerprint region (1350-1000 cm⁻¹). libretexts.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring stretching vibrations, particularly the symmetric "breathing" modes, are often strong in Raman spectra and would be expected in the 1600-1400 cm⁻¹ region. The C=N and C-N stretching vibrations would also be Raman active. The S-H stretching vibrations are typically weak in Raman, which is not applicable here but is a point of comparison with benzothiazole analogues.

Table 2: Predicted Vibrational Frequencies for 2-Ethyl-1,3-benzoxazol-6-amine

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch (asymmetric) | 3400 - 3300 | Medium | Medium |

| Primary Amine (-NH₂) | N-H Stretch (symmetric) | 3330 - 3250 | Medium | Medium |

| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1650 - 1580 | Medium to Strong | Weak |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak | Strong |

| Aliphatic C-H (ethyl) | C-H Stretch | 3000 - 2850 | Medium to Strong | Strong |

| Benzoxazole Ring | C=N Stretch | 1680 - 1620 | Medium to Strong | Medium |

| Benzoxazole Ring | C=C Stretch (aromatic) | 1600 - 1450 | Medium to Strong | Strong |

| Benzoxazole Ring | C-O-C Stretch | 1300 - 1200 | Strong | Weak |

This table is predictive and based on established group frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

The UV-Vis spectrum of 2-Ethyl-1,3-benzoxazol-6-amine is expected to be dominated by π → π* electronic transitions within the conjugated benzoxazole system. The presence of the amino group, a strong auxochrome, at the 6-position is anticipated to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted benzoxazole core. This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 2-Ethyl-1,3-benzoxazol-6-amine |

| 2-[(1,3-Benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide |

| Ethyl 2-(benzo[d]oxazol-2-yl) derivatives |

Computational and Theoretical Investigations

Quantum Chemical Studies of 2-Ethyl-1,3-benzoxazol-6-amine

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental chemical nature of heterocyclic compounds. chemrxiv.orgresearchgate.net These methods allow for the detailed investigation of a molecule's electronic structure, geometry, and energetic landscape. Although specific computational data for 2-Ethyl-1,3-benzoxazol-6-amine is not extensively published, analysis of closely related benzoxazole (B165842) structures provides a robust framework for understanding its properties. researchgate.net

The electronic properties of a molecule are primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, stability, and optical properties. researchgate.net A smaller energy gap generally suggests higher chemical reactivity, as it facilitates charge transfer within the molecule. researchgate.net

Theoretical calculations on analogous benzoxazole derivatives show that the HOMO is typically distributed over the fused benzene (B151609) ring and the heteroatoms, while the LUMO is often localized on the benzoxazole core. For instance, studies on similar structures reveal energy gaps often less than 5 eV, indicating significant potential for chemical reactivity. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Benzoxazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| 2-(5-methylpyridin-2-yl)-benzoxazole | -6.15 | -1.55 | 4.60 | researchgate.net |

This data is for analogous compounds and serves to illustrate typical values for the benzoxazole class.

Global reactivity descriptors, derived from HOMO and LUMO energies, further quantify a molecule's reactivity profile, including its ionization potential, electron affinity, global hardness, and electrophilicity. researchgate.net

The benzoxazole system is an aromatic heterocycle, characterized by a fused benzene and oxazole (B20620) ring. rsc.org This fusion creates a planar bicyclic structure with delocalized π-electrons. rsc.org The distribution of electron density across this scaffold is uneven due to the presence of electronegative oxygen and nitrogen atoms.

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization and hyperconjugative interactions within a molecule. For benzoxazole derivatives, NBO analysis helps to understand the stability conferred by these electronic interactions.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). In typical benzoxazole structures, negative electrostatic potential is concentrated around the oxygen and nitrogen atoms, identifying them as likely sites for electrophilic attack. Conversely, positive potential regions, often found near hydrogen atoms attached to the amine group, indicate sites susceptible to nucleophilic attack.

Theoretical calculations are frequently used to predict and validate the three-dimensional structure of molecules, especially when experimental data from X-ray crystallography is unavailable. researchgate.net Using methods like DFT with appropriate basis sets (e.g., B3LYP/6-311++G**), researchers can determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. researchgate.net